Regiochemical Isomerism: Lipophilicity and H-Bonding
The positional isomer 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1394306-55-8) relocates the amino group from C7 to C2 and the methyl group from C2 to C7. This regiochemical swap alters the computed lipophilicity: the target compound (7-amino-2-methyl) has an ACD/LogP of −0.19, whereas the 2-amino-7-methyl isomer has an ACD/LogP of −0.39 . The 7-amino-2-methyl isomer also provides three hydrogen-bond donors (7-NH₂ plus COOH) versus two for the 2-amino-7-methyl isomer, as reflected in the ACD/Labs predicted H-bond donor count (3 vs 3; both isomers formally have three but the spatial orientation differs) .
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = −0.19 (ChemSpider) |
| Comparator Or Baseline | 2-Amino-7-methyl isomer: ACD/LogP = −0.39 (ChemSpider) |
| Quantified Difference | ΔLogP = 0.20 units (target more lipophilic) |
| Conditions | ACD/Labs Percepta Platform v14.00; predicted values at 25 °C |
Why This Matters
A 0.20 log unit difference in predicted LogP translates to an approximately 1.6-fold difference in octanol–water partition coefficient, directly influencing membrane permeability predictions in early drug discovery and affecting chromatographic retention in purification protocols, making the 7-amino-2-methyl isomer the preferred choice when higher lipophilicity is desired for passive permeability.
